[2,2'-Bipiperidin]-6-one
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Overview
Description
[2,2’-Bipiperidin]-6-one is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bipiperidin]-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of piperidine derivatives with suitable reagents to form the desired compound. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of [2,2’-Bipiperidin]-6-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
[2,2’-Bipiperidin]-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogens, acids, or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [2,2’-Bipiperidin]-6-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential effects on cellular processes. It may be used in the development of new drugs or as a tool to understand biological mechanisms.
Medicine
In medicine, [2,2’-Bipiperidin]-6-one is explored for its potential therapeutic properties. It may be investigated for its effects on neurological conditions or as a precursor for the synthesis of pharmaceutical agents.
Industry
In industrial applications, the compound may be used in the production of specialty chemicals, polymers, and other materials. Its versatility makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of [2,2’-Bipiperidin]-6-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with similar properties.
Piperazine: Another six-membered ring with two nitrogen atoms.
Morpholine: Contains both nitrogen and oxygen in the ring.
Uniqueness
[2,2’-Bipiperidin]-6-one is unique due to its specific ring structure and functional groups. This uniqueness allows it to participate in reactions and applications that other similar compounds may not be suitable for.
Conclusion
[2,2’-Bipiperidin]-6-one is a versatile compound with significant potential in various fields Its unique structure and reactivity make it valuable for research and industrial applications
Properties
IUPAC Name |
6-piperidin-2-ylpiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c13-10-6-3-5-9(12-10)8-4-1-2-7-11-8/h8-9,11H,1-7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZUFBUPTHVQJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2CCCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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